

# Spectroscopic Comparison Guide: 3-Formyl-4-nitrobenzoic Acid and Derivatives

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## Compound of Interest

Compound Name: 3-Formyl-4-nitrobenzoic acid

Cat. No.: B7978509

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## Introduction & Application Scope

**3-Formyl-4-nitrobenzoic acid** (CAS: 1092931-93-5) is a bifunctional scaffold featuring an electron-withdrawing nitro group ortho to a reactive aldehyde and para to a carboxylic acid. This specific substitution pattern dictates its primary applications:

- **Photocleavable Linkers:** The ortho-nitrobenzaldehyde moiety is the structural basis for UV-labile protecting groups used in solid-phase peptide synthesis (SPPS) and drug delivery.
- **Bioactive Scaffolds:** Condensation of the aldehyde with amines yields Schiff bases (imines) with documented antimicrobial and anticancer activity.

This guide compares the parent acid with its two most common derivative classes: Methyl Esters (synthetic precursors) and Schiff Bases (functional derivatives).

## Structural & Functional Analysis

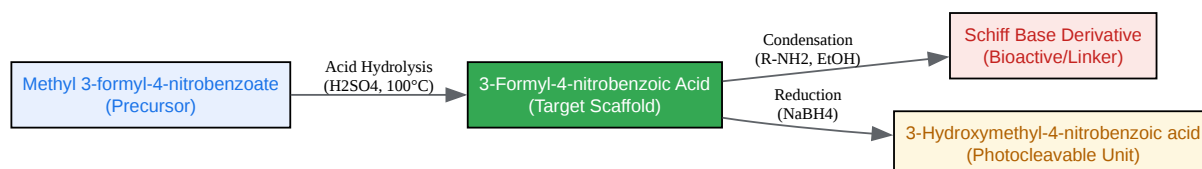
The chemical behavior of this compound is governed by the interplay between the nitro group and the aldehyde.

## Key Functional Groups

Moiety	Position	Spectroscopic Signature (Key Marker)	Reactivity Role
Aldehyde (-CHO)	C-3	NMR: ~10.4 ppm (s)IR: ~1700 cm <sup>-1</sup> (C=O)	Electrophile for Schiff base formation; Precursor to photocleavable alcohols.[1]
Nitro (-NO <sub>2</sub> )	C-4	IR: 1530/1350 cm <sup>-1</sup> (Asym/Sym stretch)	Electron-withdrawing; Facilitates photocleavage (Norrish Type II mechanism).
Carboxylic Acid (-COOH)	C-1	NMR: ~13.0 ppm (broad)IR: 2500–3300 cm <sup>-1</sup> (O-H broad)	Anchoring site for peptides or solubility enhancement.

## Diagram: Synthetic Relationships

The following diagram illustrates the conversion of the ester precursor to the acid and subsequent derivatization.



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Figure 1: Synthetic pathway connecting the precursor ester to the target acid and its functional derivatives.[1][2][3][4]

## Comparative Spectroscopic Data

Differentiation between the parent acid, its ester precursor, and Schiff base derivatives is critical during synthesis monitoring.

### A. Infrared (FT-IR) Spectroscopy

The carbonyl region (1650–1750  $\text{cm}^{-1}$ ) is the primary diagnostic zone.

Vibration Mode	3-Formyl-4-nitrobenzoic Acid	Methyl Ester Precursor	Schiff Base Derivative
O-H Stretch (Acid)	2500–3300 $\text{cm}^{-1}$ (Broad)	Absent	2500–3300 $\text{cm}^{-1}$ (Retained)
C=O (Aldehyde)	1695–1705 $\text{cm}^{-1}$	1700–1710 $\text{cm}^{-1}$	Absent (Converted)
C=O (Acid/Ester)	1680–1690 $\text{cm}^{-1}$	1720–1730 $\text{cm}^{-1}$ (Ester)	1680–1690 $\text{cm}^{-1}$
C=N (Imine)	Absent	Absent	1610–1630 $\text{cm}^{-1}$ (Sharp)
NO <sub>2</sub> (Asym/Sym)	1535 / 1350 $\text{cm}^{-1}$	1530 / 1350 $\text{cm}^{-1}$	1525 / 1345 $\text{cm}^{-1}$

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*Diagnostic Tip: The disappearance of the aldehyde C=O peak (~1700  $\text{cm}^{-1}$ ) and the appearance of the C=N peak (~1620  $\text{cm}^{-1}$ ) confirms successful Schiff base formation.*

### B. Proton NMR (<sup>1</sup>H NMR)

Chemical shifts ( $\delta$ ) in DMSO-d<sub>6</sub> provide definitive structural proof.

Proton Environment	3-Formyl-4-nitrobenzoic Acid	Methyl Ester Derivative	Schiff Base (Azomethine)
-CHO (Aldehyde)	$\delta$ 10.3–10.5 (s)	$\delta$ 10.4 (s)	Absent
-CH=N- (Imine)	Absent	Absent	$\delta$ 8.4–8.8 (s)
-COOH (Acid)	$\delta$ 13.0–14.0 (br s)	Absent	$\delta$ 13.0–14.0 (br s)
-OCH <sub>3</sub> (Methyl)	Absent	$\delta$ 3.90 (s)	Absent
Aromatic (Ar-H)	$\delta$ 8.0–8.5 (m, 3H)	$\delta$ 8.1–8.6 (m, 3H)	$\delta$ 7.8–8.4 (m, Multi)

## Experimental Protocols

### Protocol A: Synthesis of 3-Formyl-4-nitrobenzoic Acid

Objective: Hydrolysis of the methyl ester precursor. Source: Adapted from RSC Supplementary Information [1].

- Reagents: Suspend Methyl 3-formyl-4-nitrobenzoate (3.35 mmol, ~0.70 g) in Water (5 mL).
- Catalysis: Slowly add Conc. H<sub>2</sub>SO<sub>4</sub> (0.5 mL) to the suspension.
- Reaction: Heat the mixture to 100°C with stirring for 24 hours.
  - Note: The ester is initially insoluble but will dissolve/react over time.
- Work-up: Cool the reaction to room temperature. A precipitate should form.[2]
- Isolation: Filter the solid precipitate.
- Purification: Wash the filter cake thoroughly with cold water (3 x 10 mL) to remove residual acid catalyst. Dry under vacuum.[2]
- Yield: Expect ~90% yield as a white/pale yellow solid.

### Protocol B: General Schiff Base Derivatization

Objective: Condensation with a primary amine (e.g., Aniline derivatives).

- Dissolution: Dissolve **3-Formyl-4-nitrobenzoic acid** (1.0 eq) in Absolute Ethanol (10 mL/g).
- Addition: Add the primary amine (1.0–1.1 eq).
- Catalysis: Add 2–3 drops of Glacial Acetic Acid.
- Reflux: Heat to reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile phase: CHCl<sub>3</sub>/MeOH 9:1).
  - Endpoint: Disappearance of the aldehyde spot.
- Crystallization: Cool the mixture. The Schiff base often precipitates upon cooling. If not, reduce volume by 50% on a rotary evaporator and cool to 4°C.
- Characterization: Confirm via IR (presence of 1620 cm<sup>-1</sup> C=N).

## Performance Comparison

Feature	3-Formyl-4-nitrobenzoic Acid (Parent)	Schiff Base Derivatives	Methyl Ester Precursor
Solubility (Water)	Low (pH dependent, soluble > pH 7)	Very Low	Insoluble
Solubility (Org)	Soluble in DMSO, MeOH, DMF	Soluble in DMSO, CHCl <sub>3</sub>	Soluble in DCM, EtOAc
Photostability	Light Sensitive (Ortho-nitro effect)	Variable (Depends on amine)	Light Sensitive
Bioactivity	Minimal (Scaffold only)	High (Antimicrobial/Cytotoxic)	Minimal
Stability	Susceptible to oxidation (to di-acid)	Susceptible to hydrolysis (Acidic pH)	Stable

## Mechanism of Action (Photocleavage)

The ortho-nitrobenzaldehyde moiety allows this molecule to function as a photocage. Upon UV irradiation (~365 nm), the nitro group abstracts a hydrogen from the benzylic position (in reduced alcohol forms) or rearranges, leading to cleavage of the linker. This makes the Acid form valuable for designing "Command-and-Control" drug delivery systems where the drug is released only at the target site upon light activation.

## References

- Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of BEF-Phen-Ind and precursors. (Protocol for **3-Formyl-4-nitrobenzoic acid** synthesis).
- PubChem. 4-Nitrobenzoic Acid Spectroscopic Data. (Baseline data for nitro-aromatic shifts).
- Sigma-Aldrich. **3-Formyl-4-nitrobenzoic acid** Product Specification.
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## Sources

- 1. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [[patents.google.com](https://patents.google.com)]
- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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